molecular formula C12H19ClN2OS B11745110 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride

Cat. No.: B11745110
M. Wt: 274.81 g/mol
InChI Key: DDMUPZTYPMGLMA-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a thiophene ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Ethylamino)piperidin-1-yl)ethan-1-one hydrochloride
  • 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one

Uniqueness

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H19ClN2OS

Molecular Weight

274.81 g/mol

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-2-ylethanone;hydrochloride

InChI

InChI=1S/C12H18N2OS.ClH/c13-9-10-3-5-14(6-4-10)12(15)8-11-2-1-7-16-11;/h1-2,7,10H,3-6,8-9,13H2;1H

InChI Key

DDMUPZTYPMGLMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C(=O)CC2=CC=CS2.Cl

Origin of Product

United States

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